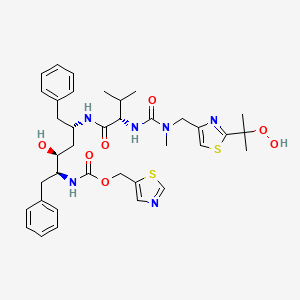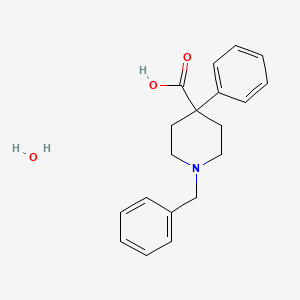
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Vue d'ensemble
Description
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol, also known as CPMMEA, is a synthetic compound that has been found to have a wide range of applications in scientific research. CPMMEA has been studied for its potential to be used as a therapeutic agent, as well as for its biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation : The aminolysis of related pyrimidinones with different amines showcases the compound's utility in creating diverse organic molecules, with implications for further chemical transformations and potential pharmacological activities (Novakov et al., 2017). Additionally, compounds like 5,5′-(ethane-1,2-diyl)bis derivatives have been evaluated as inhibitors of enzymatic activities, indicating their potential in therapeutic applications (Asghari et al., 2016).
Structural and Molecular Studies : Detailed structural analyses of disubstituted amino pyrimidines have provided insights into their electronic structure, molecular conformations, and hydrogen-bonded assemblies. Such studies are crucial for understanding the molecular basis of their reactivity and interactions, informing the design of materials and drugs (Acosta et al., 2013).
Drug Design and Molecular Docking : The design and synthesis of novel Schiff base ligands derived from similar compounds underscore their utility in coordinating with metal ions, leading to complexes with significant biological activities. Such studies often involve comprehensive docking and interaction analyses with DNA, highlighting their potential as therapeutic agents (Kurt et al., 2020).
Catalysis and Material Science : Investigations into nickel(II) complexes chelated by amino pyridine ligands for ethylene oligomerization emphasize the role of such compounds in industrial catalysis, offering insights into the mechanisms of polymer formation and the influence of molecular structure on reactivity (Nyamato et al., 2016).
Propriétés
IUPAC Name |
2-[[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-16(6-7-17)11-8-10(13-2)14-12(15-11)9-4-5-9/h8-9,17H,3-7H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIALPAGLGBADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)





![[3-(3-Ethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B1471603.png)



